Hydrolytic Stability: 8-Fold Superiority of 2-Phenyl-1,3-dioxan-5-ol over Its 1,3-Dioxolane Isomer at Low pH
In a systematic evaluation of glycerol-derived cyclic acetals as bio-based solvents, the 6-membered ring isomer 2-phenyl-1,3-dioxan-5-ol (dioxane-type) was found to be approximately 8 times more stable to acid-catalyzed hydrolysis than the 5-membered ring counterpart 2-phenyl-1,3-dioxolane-4-methanol (dioxolane-type) under identical low pH conditions [1].
| Evidence Dimension | Hydrolytic stability (relative rate of hydrolysis) |
|---|---|
| Target Compound Data | Relative stability factor = ~8 (dioxane-type) |
| Comparator Or Baseline | 2-phenyl-1,3-dioxolane-4-methanol (dioxolane-type); relative stability factor = 1 (baseline) |
| Quantified Difference | 8-fold greater stability for dioxane isomer |
| Conditions | Low pH (acidic medium), benzaldehyde glycerol acetal system |
Why This Matters
This 8-fold stability differential directly informs procurement decisions for applications requiring acid resistance—the dioxane isomer is the only viable choice where hydrolytic integrity is critical, while the dioxolane isomer would fail prematurely.
- [1] Moity, L.; Benazzouz, A.; Molinier, V.; Nardello-Rataj, V.; Gerbaud, P.; Marion, P.; Aubry, J.-M. Glycerol acetals and ketals as bio-based solvents: positioning in Hansen and COSMO-RS spaces, volatility and stability towards hydrolysis and autoxidation. Green Chem. 2015, 17, 1779-1792. View Source
